molecular formula C7H9NO2 B1270069 2-Amino-4-methoxyphenol CAS No. 20734-76-3

2-Amino-4-methoxyphenol

Cat. No. B1270069
Key on ui cas rn: 20734-76-3
M. Wt: 139.15 g/mol
InChI Key: TUADYTFWZPZZTP-UHFFFAOYSA-N
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Patent
US04164576

Procedure details

193.1 g of 7A was mixed with 1400 ml of water. 513 ml of ammonium hydroxide was added. 595 g of powdered sodium dithionite was added in portions over a period of 50 minutes. The resulting mixture was stirred for 2 hours. The solid product was collected and dried under vacuum over P2O5 to give 4-methoxy-2-aminophenol (7B), mp: 134°-136° C.
Name
Quantity
193.1 g
Type
reactant
Reaction Step One
Name
Quantity
1400 mL
Type
solvent
Reaction Step One
Quantity
513 mL
Type
reactant
Reaction Step Two
Quantity
595 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([OH:9])=[C:5]([N+:10]([O-])=O)[CH:4]=1.[OH-].[NH4+].S(S([O-])=O)([O-])=O.[Na+].[Na+]>O>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([OH:9])=[C:5]([NH2:10])[CH:4]=1 |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
193.1 g
Type
reactant
Smiles
COC1=CC(=C(C=C1)O)[N+](=O)[O-]
Name
Quantity
1400 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
513 mL
Type
reactant
Smiles
[OH-].[NH4+]
Step Three
Name
Quantity
595 g
Type
reactant
Smiles
S(=O)([O-])S(=O)[O-].[Na+].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
The resulting mixture was stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solid product was collected
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried under vacuum over P2O5

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC1=CC(=C(C=C1)O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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